Isobutylhydroxylamine: Structural Dynamics, Biosynthetic Mechanisms, and Synthetic Applications
Isobutylhydroxylamine: Structural Dynamics, Biosynthetic Mechanisms, and Synthetic Applications
Executive Summary
Isobutylhydroxylamine (IBHA) is a highly versatile chemical entity that occupies a dual role in modern chemical biology and drug discovery. Depending on its isomeric form—specifically, whether the isobutyl group is attached to the nitrogen (N-isobutylhydroxylamine ) or the oxygen (O-isobutylhydroxylamine )—the molecule serves either as a critical intermediate in the biosynthesis of natural azoxy antibiotics or as a potent reagent for generating oxime-based targeted therapeutics. This technical guide synthesizes the structural properties, enzymatic pathways, and synthetic methodologies associated with both isomers, providing a comprehensive framework for researchers leveraging these compounds in drug development.
Chemical Identity and Structural Profiling
To effectively utilize isobutylhydroxylamine, one must first distinguish between its N- and O-alkylated isomers. While they share the same molecular weight and basic elemental composition, their topological polar surface areas (TPSA), reactivities, and applications differ significantly.
N-Isobutylhydroxylamine is primarily recognized as a bacterial metabolite produced by Streptomyces viridifaciens[1]. Conversely, O-Isobutylhydroxylamine is predominantly utilized in synthetic organic chemistry, typically stabilized and supplied as a hydrochloride salt to prevent premature oxidation and degradation[2].
Table 1: Comparative Physicochemical Properties
| Property | N-Isobutylhydroxylamine | O-Isobutylhydroxylamine (Free Base) | O-Isobutylhydroxylamine HCl |
| IUPAC Name | N-(2-methylpropyl)hydroxylamine | O-(2-methylpropyl)hydroxylamine | O-(2-methylpropyl)hydroxylamine hydrochloride |
| PubChem CID | 9543329[1] | 536422[2] | 12696238[3] |
| CAS Number | 64930-17-2[1] | 5618-62-2[2] | 6084-58-8 |
| Molecular Formula | C₄H₁₁NO[1] | C₄H₁₁NO[2] | C₄H₁₂ClNO[3] |
| Molecular Weight | 89.14 g/mol [1] | 89.14 g/mol [2] | 125.60 g/mol [3] |
| SMILES | CC(C)CNO[1] | CC(C)CON[2] | CC(C)CON.Cl[3] |
| Physical State | Liquid (typically) | Liquid (typically) | Crystalline Powder (White/Yellow)[3][4] |
| Melting Point | N/A | N/A | 129 °C[3][4] |
Biological Significance: The Valanimycin Biosynthetic Pathway
In the realm of natural products, N-isobutylhydroxylamine is a pivotal intermediate in the biosynthesis of valanimycin , an azoxy antibiotic exhibiting notable antitumor and antibacterial properties[5][6]. The pathway originates from L-valine and L-serine, converging through highly specialized enzymatic machinery[5][7].
Mechanistic Insight: The Role of VlmH and VlmA
The oxidation of isobutylamine (IBA) to N-isobutylhydroxylamine (IBHA) is catalyzed by Isobutylamine N-hydroxylase (VlmH) , a class D flavin-dependent monooxygenase (FMO)[6][7]. VlmH utilizes reduced flavin (FADH₂) to insert an oxygen atom into IBA[6]. Subsequently, the VlmA protein catalyzes an extraordinary biochemical step: the transfer of an L-seryl residue directly from seryl-tRNA to the hydroxyl group of IBHA, forming O-seryl-isobutylhydroxylamine[8]. This is a rare example of an aminoacyl-tRNA participating in secondary metabolite biosynthesis rather than ribosomal protein synthesis[8].
Fig 1: Biosynthetic pathway of valanimycin highlighting the VlmH-catalyzed formation of IBHA.
Protocol 1: Enzymatic Assay for VlmH Activity
To study or engineer this pathway, researchers must quantify VlmH activity. The following self-validating spectrophotometric assay measures the reduction of Fe(III) by the enzymatically generated hydroxylamine product[6].
Causality & Logic: Because VlmH cannot reduce FAD on its own, an auxiliary NAD(P)H:FAD oxidoreductase system must be included to supply FADH₂[7]. The assay relies on the specific chemical reactivity of the N-hydroxylamine product to reduce Fe³⁺ to Fe²⁺, which then forms a highly conjugated, deeply colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), allowing precise spectrophotometric quantification[6].
Step-by-Step Methodology:
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Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 μM FAD, 1 mM NADH, and a catalytic amount of NAD(P)H:FAD oxidoreductase.
-
Substrate Addition: Introduce isobutylamine (IBA) to a final concentration of 5 mM.
-
Enzyme Initiation: Add purified VlmH (approx. 2-5 μg) to initiate the reaction. Incubate at 25°C for 30 minutes[6].
-
Quenching & Complexation: Quench the reaction by adding an equal volume of an acidic detection solution containing 1 mM FeCl₃ and 2 mM TPTZ in 0.1 M acetate buffer (pH 4.0).
-
Validation & Measurement: Incubate for 5 minutes at room temperature. A successful reaction will self-validate by turning deep blue. Measure the absorbance at 593 nm.
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Quantification: Calculate the concentration of N-isobutylhydroxylamine produced using a standard curve generated from synthetic IBHA.
Synthetic Utility in Drug Development
In synthetic medicinal chemistry, O-Isobutylhydroxylamine Hydrochloride is a highly sought-after reagent for generating O-isobutyl oximes. These motifs are critical in enhancing the lipophilicity, metabolic stability, and target affinity of small-molecule drugs. A prominent recent application is the synthesis of covalent inhibitors targeting the YAP/TAZ-TEAD oncoprotein complex, which is implicated in glioblastoma, gastric cancer, and mesothelioma[9].
Fig 2: Chemical synthesis workflow for O-isobutyl oxime-based TEAD inhibitors.
Protocol 2: Synthesis of O-Isobutyl Oxime Intermediates
This protocol details the condensation of a ketone/aldehyde precursor (e.g., N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acrylamide) with O-isobutylhydroxylamine HCl[9].
Causality & Logic: O-isobutylhydroxylamine is supplied as a hydrochloride salt to prevent degradation. However, the nucleophilicity of the amine nitrogen is completely suppressed when protonated. Sodium acetate (AcONa) is added to act as a mild base, liberating the free amine in situ while buffering the solution to a slightly acidic pH (approx. 4.5 - 5.5). This specific pH range is mathematically optimal: it is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but basic enough to ensure a sufficient concentration of the unprotonated, nucleophilic hydroxylamine.
Step-by-Step Methodology:
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Reaction Assembly: To a round-bottom flask, add the ketone precursor (e.g., 1.39 mmol) and absolute ethanol (15 mL) to ensure complete solvation[9].
-
Reagent Addition: Add O-isobutylhydroxylamine HCl (3.48 mmol, 2.5 equivalents) to drive the equilibrium toward product formation[9].
-
Buffering: Add Sodium Acetate (AcONa) (6.97 mmol, 5.0 equivalents). The excess acetate ensures the pH remains strictly controlled throughout the reaction[9].
-
Thermal Activation: Equip the flask with a reflux condenser and stir the mixture at 70°C for 6 hours[9].
-
In-Process Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the ketone starting material validates the completion of the condensation.
-
Workup & Isolation: Cool the reaction to room temperature and pour it into distilled water (50 mL). Acidify carefully with 1N HCl to precipitate the product or extract it using ethyl acetate (3 x 20 mL)[9]. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Handling, Stability, and Safety
O-Isobutylhydroxylamine Hydrochloride is a stable crystalline solid under proper conditions but requires strict adherence to safety protocols.
-
Storage: Keep containers tightly closed in a dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.
-
Hazards: The compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[4].
-
PPE: Handling requires standard protective gloves, eye protection, and a well-ventilated fume hood (P280)[4]. In case of skin contact, wash with plenty of water (P302+P352)[4].
References
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[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 9543329, N-(2-methylpropyl)hydroxylamine". PubChem. Available at:[Link]
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[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 536422, O-Isobutylhydroxylamine". PubChem. Available at:[Link]
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[9] Google Patents. "WO2022006548A1 - Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof". WIPO. Available at:
-
[8] Garg, R. P., et al. "Investigations of valanimycin biosynthesis: Elucidation of the role of seryl-tRNA". Proc Natl Acad Sci U S A (PMC). Available at:[Link]
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[5] MDPI. "Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity". MDPI. Available at:[Link]
-
[6] ScholarWorks. "Initial Studies of Isobutylamine N-Hydroxylase (vlmH), an Enzyme in the Valanimycin Biosynthetic Pathway". CSU ScholarWorks. Available at:[Link]
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[7] EAWAG BBD/PPS. "Valanimycin Synthesis Pathway". ETH Zurich. Available at:[Link]
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